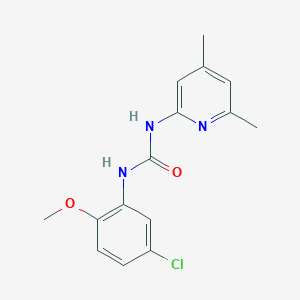
5-fluoro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-fluoro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione, also known as Temozolomide, is a chemotherapy drug commonly used to treat brain tumors such as glioblastoma multiforme and astrocytoma. It is an oral medication that is usually taken once a day for five consecutive days, followed by a 23-day break before the next cycle. Temozolomide is a prodrug that is converted to its active form in the body, where it works by damaging the DNA of cancer cells, preventing them from dividing and growing.
作用机制
5-fluoro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione works by damaging the DNA of cancer cells, preventing them from dividing and growing. It does this by adding a methyl group to the DNA molecule, which disrupts the normal functioning of the cell. Cancer cells are more susceptible to this damage than normal cells, making 5-fluoro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione an effective chemotherapy drug.
Biochemical and Physiological Effects:
5-fluoro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione has been shown to have a number of biochemical and physiological effects on the body. It can cause a decrease in white blood cell count, which can increase the risk of infection. It can also cause nausea, vomiting, and fatigue. In some cases, 5-fluoro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione can cause damage to the liver or kidneys.
实验室实验的优点和局限性
5-fluoro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione is a widely used chemotherapy drug and has been extensively studied for its effectiveness in treating brain tumors. It is relatively easy to administer and can be taken orally, which makes it convenient for patients. However, 5-fluoro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione can cause a number of side effects, which can limit its use in some patients. Additionally, 5-fluoro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione is not effective in all cases and may not be suitable for all types of brain tumors.
未来方向
There are a number of future directions for research on 5-fluoro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione. One area of interest is the development of new drugs that can enhance the effectiveness of 5-fluoro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to 5-fluoro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione. Additionally, there is ongoing research into the use of 5-fluoro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione in combination with other drugs or therapies to improve outcomes for patients with brain tumors.
合成方法
5-fluoro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione is synthesized through a series of chemical reactions starting with the reaction of 3-methyl-4-nitroimidazole with ethyl chloroformate to form 3-ethyl-4-nitroimidazole-5-carboxylic acid ethyl ester. This compound is then reacted with hydrazine to form the corresponding hydrazide, which is then reacted with 2-chloro-N-(2-hydroxyethyl)acetamide to form 5-fluoro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione.
科学研究应用
5-fluoro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its use in the treatment of brain tumors. It has been shown to be effective in both newly diagnosed and recurrent glioblastoma multiforme, as well as in other types of brain tumors such as anaplastic astrocytoma and oligodendroglioma. 5-fluoro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione is often used in combination with radiation therapy to enhance its effectiveness.
属性
IUPAC Name |
5-fluoro-2-(2-hydroxyethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3/c11-6-1-2-7-8(5-6)10(15)12(3-4-13)9(7)14/h1-2,5,13H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVIMKHQUSKZRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)N(C2=O)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5304653 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[2-(3,4-dimethoxyphenyl)acetyl]-2-furohydrazide](/img/structure/B5883574.png)

![3-methyl-N-[4-(propionylamino)phenyl]butanamide](/img/structure/B5883594.png)
![N-[4-(benzyloxy)benzyl]-2-fluoroaniline](/img/structure/B5883596.png)

![2-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5883618.png)

![N-{[(3-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5883631.png)
![N-{4-[(2-phenoxyacetyl)amino]phenyl}butanamide](/img/structure/B5883649.png)
![6-chloro-2,5-dimethyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5883652.png)


